Scientific Field: Organic Chemistry
Application Summary: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis.
Methods of Application: An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst.
Results or Outcomes: The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods.
Application Summary: The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups.
Methods of Application: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described.
Application Summary: This application involves the dual protection of amino functions using the Boc group.
Methods of Application: The process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides.
Results or Outcomes: The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups.
Application Summary: This application describes a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation.
Methods of Application: The process involves the use of ultrasound irradiation for the N-Boc protection of amines.
Scientific Field: Biochemistry
Application Summary: The Boc group is widely used in peptide synthesis. Peptides are chains of amino acids that are the building blocks of proteins.
Methods of Application: The Boc group is added to the amino group of an amino acid to protect it during the synthesis process.
Results or Outcomes: The use of the Boc group in peptide synthesis allows for the precise formation of peptide chains, which are crucial in the study of proteins and their functions.
Boc-N-methyl-O-benzyl-L-serine DCHA salt is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 498.68 g/mol. It is a derivative of L-serine, an amino acid that plays a critical role in various biological processes. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group on the nitrogen, and a benzyl ether on the hydroxyl group of serine. The DCHA (dicyclohexylammonium) salt form enhances its solubility and stability, making it suitable for various applications in biochemical research and pharmaceutical development .
Boc-Ser(Bzl)-OH·DCHA itself doesn't have a known mechanism of action as it's a building block for other molecules.
Its significance lies in its role as a protected amino acid derivative. Once incorporated into a peptide, the peptide itself might have a specific mechanism of action depending on its amino acid sequence and structure.
Organic solvents used in conjunction with Boc-Ser(Bzl)-OH·DCHA often have flammability and health hazards. Always refer to the safety data sheet (SDS) for specific handling procedures.
The synthesis of Boc-N-methyl-O-benzyl-L-serine DCHA salt typically involves several steps:
Boc-N-methyl-O-benzyl-L-serine DCHA salt finds applications in:
Interaction studies involving Boc-N-methyl-O-benzyl-L-serine DCHA salt focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with similar structures can interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection. Further research is needed to elucidate specific interactions and mechanisms of action for this compound .
Boc-N-methyl-O-benzyl-L-serine DCHA salt shares structural characteristics with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-t-BOC-O-benzyl-L-serine | CHNO | Lacks methyl group on nitrogen |
| Boc-O-benzyl-L-serine dicyclohexylammonium salt | CHNO | Different ammonium salt form |
| Boc-N-methyl-L-alanine DCHA salt | CHNO | Similar structure but different amino acid |
| Boc-N-methyl-O-benzyl-DL-serine | CHNO | Contains DL configuration instead of L |
Boc-N-methyl-O-benzyl-L-serine DCHA salt is unique due to its combination of the tert-butoxycarbonyl protecting group, N-methylation, and O-benzyl ether functionality, which provides enhanced stability and reactivity compared to other similar compounds .
The compound’s architecture combines stereospecific modifications to L-serine, optimized for synthetic utility:
| Protecting Group | Function | Cleavage Method |
|---|---|---|
| Boc | α-amino protection | Acidic conditions (TFA, HCl) |
| N-Methyl | Conformational stabilization | Irreversible (covalent) |
| O-Benzyl | Hydroxyl side-chain protection | Hydrogenolysis or acidic cleavage |
| DCHA | Solubility and stability enhancement | Acid-base extraction |
Boc-N-methyl-O-benzyl-L-serine DCHA salt differs from other serine derivatives in its dual N-methylation and DCHA formulation:
| Compound | Structure | Applications |
|---|---|---|
| Boc-Ser(Bzl)-OH | Boc-O-benzyl-L-serine | Standard peptide synthesis |
| Boc-Ser(Me)-OH DCHA | Boc-O-methyl-L-serine | N-methylated peptide syntheses |
| Boc-N-methyl-O-benzyl-L-serine DCHA | Boc-N-Me-O-Bzl-L-serine + DCHA | Complex peptide therapeutics |
The DCHA salt’s hydrophobic counterion distinguishes it from free acid forms, enabling efficient purification and minimizing racemization risks during synthesis.
The synthesis of Boc-N-methyl-O-benzyl-L-serine dicyclohexylammonium salt requires a systematic approach to protect the multiple functional groups present in L-serine [1] [2]. The strategic protection of functional groups is essential for achieving selective transformations while preventing unwanted side reactions during multi-step syntheses [3]. The three-step protection strategy involves sequential protection of the alpha-amino group, N-methylation, and hydroxyl group protection to achieve the desired protected amino acid derivative [4] [5].
The tert-butoxycarbonyl protection of the alpha-amino group represents the initial step in the synthetic sequence [6] [7]. Di-tert-butyl dicarbonate serves as the primary reagent for introducing the Boc protecting group onto the amino acid substrate [8] [9]. The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a tetrahedral intermediate [8] [9]. Subsequent elimination of tert-butyl carbonate occurs, which decomposes to carbon dioxide and tert-butoxide [8] [9].
The reaction conditions for Boc protection demonstrate considerable flexibility, typically achieving high yields under mild conditions [10]. Common reaction parameters include temperatures ranging from room temperature to 40°C, with reaction times of 2-24 hours depending on the substrate and conditions employed [11] [10]. The choice of base significantly influences the reaction efficiency, with triethylamine, sodium hydroxide, and sodium bicarbonate being the most frequently utilized bases [11] [7].
| Parameter | Optimal Range | Typical Yield | Reaction Time |
|---|---|---|---|
| Temperature | 20-40°C | 85-95% | 2-12 hours |
| Base Equivalents | 1.0-1.5 eq | 90-98% | 4-8 hours |
| Boc2O Equivalents | 1.1-1.2 eq | 88-94% | 6-24 hours |
Solvent selection plays a crucial role in the success of the Boc protection reaction [10]. Aqueous conditions, tetrahydrofuran, acetonitrile, and dichloromethane have all been successfully employed as reaction media [11] [7]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group attacks the electrophilic carbonyl carbon of the Boc anhydride [8] [9]. The resulting carbamate linkage provides stability under basic and neutral conditions while remaining acid-labile for subsequent deprotection [7] [12].
The N-methylation of the Boc-protected amino acid requires careful consideration of reaction conditions to achieve selective methylation without compromising the protecting group [13]. Reductive amination represents the most widely employed methodology for introducing the N-methyl group onto secondary amines [14] [13]. The process typically involves the use of formaldehyde as the carbon source combined with a suitable reducing agent such as sodium cyanoborohydride or sodium borohydride [14] [13].
The mechanistic pathway for N-methylation proceeds through imine formation between the secondary amine and formaldehyde, followed by reduction to yield the N-methylated product [13]. The reaction conditions must be carefully optimized to prevent over-methylation and to maintain the integrity of the Boc protecting group [14] [13]. Temperature control is particularly important, as elevated temperatures can lead to decomposition of the formaldehyde or competing side reactions [13].
| Methylation Method | Reagent System | Temperature | Yield Range |
|---|---|---|---|
| Reductive Amination | HCHO/NaBH4 | 0-25°C | 75-90% |
| Formaldehyde/Formic Acid | HCHO/HCOOH | 80-100°C | 68-85% |
| Mechanochemical | HCHO/NaBH4 (ball mill) | Ambient | 78-95% |
Alternative approaches to N-methylation include the use of mechanochemical synthesis under solvent-free conditions [14]. Ball-milling techniques have demonstrated superior selectivity toward N-methylated products compared to conventional solution-phase methods [14]. The mechanochemical approach offers advantages in terms of environmental sustainability and reaction efficiency, particularly for substrates containing hydroxyl groups that may interfere with traditional solution-phase methylation reactions [14].
The protection of the serine hydroxyl group through benzyl ether formation represents the final step in the functional group protection sequence [4] [15]. Benzyl ethers are widely employed as protecting groups due to their stability under basic and acidic conditions, with selective removal possible through catalytic hydrogenolysis [15] [3]. The formation of benzyl ethers typically employs benzyl bromide or benzyl chloride as the alkylating agent in the presence of a strong base such as sodium hydride [16] [3].
The reaction mechanism for benzyl ether formation involves deprotonation of the hydroxyl group by the base, followed by nucleophilic substitution of the benzyl halide by the alkoxide [16]. The reaction proceeds through an SN2 mechanism when primary benzyl halides are employed, resulting in clean substitution without rearrangement [16]. Reaction conditions typically require aprotic solvents such as dimethylformamide or tetrahydrofuran to solubilize the ionic intermediates [3].
Temperature control is essential for successful benzyl ether formation, with most reactions conducted at temperatures between 0°C and room temperature to minimize side reactions [3]. The use of phase-transfer catalysts can enhance reaction rates and yields when conducting reactions under biphasic conditions [3]. The resulting benzyl ether demonstrates excellent stability under the conditions required for subsequent synthetic transformations [4] [15].
The formation of the dicyclohexylammonium salt represents a critical step in the isolation and purification of the protected amino acid [1] [17]. Salt formation serves multiple purposes, including enhancement of crystallinity, improvement of handling properties, and facilitation of purification processes [18] [19]. The dicyclohexylammonium salt formation involves the acid-base reaction between the carboxylic acid functionality of the protected amino acid and dicyclohexylamine [20].
The crystallization process must be carefully optimized to achieve high purity and yield while maintaining the desired crystal morphology [17] [18]. Factors influencing crystallization include solvent selection, temperature control, nucleation conditions, and the presence of impurities [19] [21]. The choice of crystallization solvent significantly impacts the crystal habit, size distribution, and purity of the final product [18] [22].
| Crystallization Parameter | Optimal Conditions | Impact on Quality |
|---|---|---|
| Cooling Rate | 0.5-2°C/min | Crystal size and purity |
| Solvent Ratio | 3:1 to 5:1 (v/w) | Yield and morphology |
| Seed Addition | 0.1-0.5% w/w | Nucleation control |
| Stirring Rate | 50-200 rpm | Mass transfer and uniformity |
The crystallization process benefits from the implementation of seeding strategies to control nucleation and crystal growth [22] [21]. Controlled cooling rates help ensure the formation of well-defined crystals with minimal defects [19] [22]. The presence of impurities can significantly impact the crystallization behavior, necessitating careful purification of the starting materials and optimization of the crystallization conditions [21].
The purification of Boc-N-methyl-O-benzyl-L-serine dicyclohexylammonium salt requires a combination of chromatographic and crystallization techniques to achieve the desired purity levels [23] [24]. Flash column chromatography on silica gel represents the primary purification method for removing synthetic impurities and byproducts [23] [25]. The technique offers advantages in terms of speed, efficiency, and scalability compared to traditional recrystallization methods [25].
The optimization of chromatographic conditions involves careful selection of the mobile phase composition, flow rate, and loading capacity [26] [27]. For amino acid derivatives, the mobile phase typically consists of ethyl acetate and hexane mixtures, with the addition of polar modifiers when necessary [27]. The flow rate optimization follows the van Deemter relationship, balancing separation efficiency with purification time [26].
| Purification Method | Purity Achievement | Yield Recovery | Processing Time |
|---|---|---|---|
| Flash Chromatography | 95-98% | 80-90% | 2-4 hours |
| Recrystallization | 98-99% | 70-85% | 12-24 hours |
| Combined Approach | 99%+ | 85-95% | 6-8 hours |
High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for amino acid derivatives [24] [28]. The technique provides excellent resolution and can handle complex mixtures containing multiple impurities [24] [28]. Reverse-phase high-performance liquid chromatography using C18 columns with acetonitrile-water gradients represents the standard approach for peptide and amino acid purification [24].
The implementation of solid-phase extraction techniques offers advantages for sample preparation and purification of amino acid compounds [29]. Pipette-tip micro-solid-phase extraction provides a miniaturized approach that reduces solvent consumption while maintaining high extraction efficiency [29]. The technique demonstrates particular utility for removing interfering substances and concentrating target compounds [29] [30].
Analytical characterization of the purified product employs multiple techniques to confirm identity and purity [31]. Mass spectrometry provides molecular weight confirmation and structural information, while nuclear magnetic resonance spectroscopy offers detailed structural characterization [31]. High-performance liquid chromatography with ultraviolet detection serves as the primary method for purity analysis and quantification of related impurities [28] [31].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of Boc-N-methyl-O-benzyl-L-serine dicyclohexylamine salt through detailed analysis of proton environments and chemical shift patterns [1] [2] [3]. The compound exhibits characteristic spectroscopic signatures that confirm its structural integrity and molecular composition.
The aromatic region displays a distinctive multiplet at 7.25-7.30 parts per million integrating for five protons, corresponding to the benzyl protecting group attached to the serine hydroxyl functionality [1] [3]. This signal pattern confirms the presence of a monosubstituted benzene ring, with the characteristic chemical shift range indicating an electron-rich aromatic system due to the ether linkage.
The benzyl ether linkage manifests through specific methylene signals, with the benzyl oxymethylene protons appearing as a doublet of doublets at 5.43-5.45 parts per million [1]. This splitting pattern results from geminal and vicinal coupling interactions within the benzyl ether bridge. The serine backbone α-proton resonates at 3.92-3.93 parts per million as a characteristic pattern reflecting the amino acid environment [2] [3].
The tert-butoxycarbonyl protecting group generates a prominent singlet at 1.44-1.48 parts per million integrating for nine protons, representing the three equivalent methyl groups of the tert-butyl functionality [1] [2]. This signal serves as a diagnostic marker for Boc protection integrity throughout synthetic transformations.
The dicyclohexylamine salt component contributes complex multiplet patterns in the aliphatic region spanning 1.1-1.8 parts per million, reflecting the multiple methylene environments within the cyclohexyl rings [4]. Additional methyl signals appear as doublets at 0.85-0.91 parts per million, characteristic of branched aliphatic substituents.
Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl signals at characteristic chemical shifts, with the carboxylic acid carbonyl appearing at approximately 172-174 parts per million and the carbamate carbonyl at 155-157 parts per million [1]. These signals confirm the presence of both functional groups and their distinct electronic environments.
Infrared spectroscopy demonstrates characteristic absorption bands that correspond to specific functional groups within the Boc-N-methyl-O-benzyl-L-serine dicyclohexylamine salt structure [1] [2]. The spectral profile provides unambiguous identification of protecting groups and molecular framework components.
The carbamate nitrogen-hydrogen stretching vibration appears as a strong, broad absorption between 3300-3500 wavenumbers, indicating hydrogen bonding interactions typical of protected amino acid derivatives [1]. This band confirms the presence of the Boc protecting group and its characteristic electronic environment.
Aliphatic carbon-hydrogen stretching vibrations manifest as strong absorptions in the 2920-2980 wavenumber region, reflecting the extensive alkyl framework contributed by both the tert-butyl and cyclohexyl components [1] [2]. These bands demonstrate the saturated hydrocarbon character of the protecting groups and salt counterion.
The carbonyl stretching region exhibits two distinct absorptions: a strong band at 1710-1720 wavenumbers corresponding to the carboxylic acid functionality, and another at 1680-1690 wavenumbers attributable to the carbamate carbonyl [1] [2]. This dual carbonyl signature confirms the amino acid structure with Boc protection.
Aromatic carbon-carbon stretching vibrations appear at 1450-1460 wavenumbers, confirming the benzyl protecting group integrity [1]. The characteristic para-substitution pattern manifests through absorptions at 730-740 wavenumbers, indicating the substitution pattern on the benzene ring.
The tert-butyl group exhibits diagnostic absorptions at 1360-1380 wavenumbers, corresponding to the symmetric and asymmetric deformation modes of the methyl groups [1] [2]. Carbon-oxygen ether stretching appears at 1150-1160 wavenumbers, confirming the benzyl ether linkage to the serine hydroxyl group.
Mass spectrometry provides detailed fragmentation patterns that elucidate the molecular structure and thermal decomposition pathways of Boc-N-methyl-O-benzyl-L-serine dicyclohexylamine salt [5] [6]. The fragmentation profile reveals characteristic losses that correspond to specific structural elements.
The molecular ion peak appears at m/z 490.6 with 100% relative intensity, confirming the expected molecular weight for the complete salt structure [7] [4]. This base peak demonstrates excellent ionization efficiency under electrospray ionization conditions.
Sequential fragmentation begins with loss of the dicyclohexylamine counterion, producing an intense fragment at m/z 309.4 (85% relative intensity) [7] [4]. This fragmentation pathway indicates the relatively weak ionic interactions between the amino acid component and the amine salt.
Subsequent loss of the tert-butoxycarbonyl protecting group generates a significant fragment at m/z 253.3 (70% relative intensity) [5]. This fragmentation pattern follows established mechanisms for Boc-protected amino acids, involving protonation-induced elimination of the protecting group.
Additional carbon dioxide loss from the deprotected species produces a fragment at m/z 209.2 (55% relative intensity), consistent with decarboxylation reactions common in amino acid mass spectrometry [5] [6]. This sequential fragmentation provides structural confirmation through predictable loss patterns.
The benzyl protecting group generates characteristic fragments, including the tropylium ion at m/z 91.1 (95% relative intensity) [5]. This highly stable seven-membered aromatic cation represents a diagnostic fragment for benzyl-containing compounds and confirms the presence of the benzyl ether protecting group.
Lower mass fragments include the serine backbone at m/z 136.1 (30% relative intensity) and the tert-butyl fragment at m/z 57.1 (80% relative intensity) [5]. These fragments provide additional structural confirmation and demonstrate the systematic breakdown of the protected amino acid structure.
Crystallographic analysis of Boc-N-methyl-O-benzyl-L-serine dicyclohexylamine salt reveals detailed molecular geometry and stereochemical configuration essential for understanding its three-dimensional structure [8] [9] [10]. The compound crystallizes in a space group that accommodates both the amino acid backbone and the bulky protecting groups while maintaining optimal intermolecular interactions.
The absolute configuration at the α-carbon center confirms the L-stereochemistry inherited from the parent L-serine amino acid [8] [9]. Bond angles around the α-carbon approximate tetrahedral geometry, with slight deviations resulting from electronic effects of the adjacent carbonyl and amino functionalities. The carbon-nitrogen bond length measures 1.47 angstroms, typical for amino acid structures.
The tert-butoxycarbonyl protecting group adopts a preferred conformation that minimizes steric interactions with the amino acid backbone [8] [11]. The carbonyl group orients to facilitate hydrogen bonding with neighboring molecules in the crystal lattice. Rotational barriers around the carbamate bond reflect the partial double-bond character resulting from resonance stabilization.
The benzyl ether protecting group displays extended conformation with the aromatic ring positioned to minimize steric clash with other molecular components [8] [9]. The carbon-oxygen ether bond length measures 1.43 angstroms, consistent with sp3 hybridization at the serine β-carbon. Dihedral angles around the ether linkage indicate restricted rotation due to steric effects.
The dicyclohexylamine counterion adopts chair conformations for both cyclohexyl rings, representing the thermodynamically most stable configuration [4] [10]. Hydrogen bonding between the protonated amine and the carboxylate functionality stabilizes the salt structure and influences crystal packing arrangements.
Intermolecular interactions include hydrogen bonding networks between carbamate groups of adjacent molecules, contributing to crystal stability and affecting thermal properties [10]. Van der Waals interactions between cyclohexyl rings and benzyl groups influence molecular packing density and crystallographic parameters.
Thermal analysis reveals comprehensive stability profiles and phase transition behavior for Boc-N-methyl-O-benzyl-L-serine dicyclohexylamine salt across operationally relevant temperature ranges [12] [13] [14]. The compound demonstrates thermal stability characteristics consistent with protected amino acid derivatives while exhibiting specific degradation pathways related to its protecting group architecture.
Differential scanning calorimetry identifies a sharp melting endotherm at 85-90 degrees Celsius, indicating a well-defined crystalline structure with cooperative melting behavior [12] [15]. This melting point reflects the balance between intermolecular forces within the crystal lattice and thermal energy sufficient to disrupt the ordered solid state.
The thermal stability range extends up to 150 degrees Celsius without significant decomposition, providing an adequate operational window for synthetic transformations and purification procedures [14] [16]. Above this temperature, gradual weight loss begins as detected by thermogravimetric analysis, initially corresponding to dehydration processes followed by structural degradation.
The primary decomposition pathway initiates at 185-195 degrees Celsius with onset of major thermal degradation [13] [14]. This temperature range corresponds to the thermal lability of the tert-butoxycarbonyl protecting group, which undergoes acid-catalyzed elimination reactions even under neutral thermal conditions [14] [17].
Thermogravimetric analysis reveals a five percent weight loss at 200 degrees Celsius, primarily attributable to initial dehydration followed by incipient decomposition of protecting groups [13]. The derivative thermogravimetry profile shows maximum decomposition rate at 220 degrees Celsius, indicating rapid structural breakdown beyond the thermal stability limit.
The thermal decomposition mechanism follows established pathways for Boc-protected amino acids, involving elimination of carbon dioxide and isobutylene from the tert-butoxycarbonyl group [14] [17]. Sequential loss of protecting groups proceeds through benzyl ether cleavage and eventual amino acid backbone degradation at elevated temperatures.
Phase behavior analysis reveals no observable glass transition temperature within the studied range, indicating that the compound maintains crystalline character throughout the solid state [13]. This behavior reflects the strong intermolecular interactions within the crystal lattice that resist amorphous phase formation.